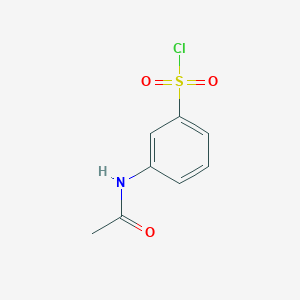

3-アセトアミドベンゼン-1-スルホニルクロリド

説明

3-Acetamidobenzene-1-sulfonyl chloride is a chemical compound that serves as an intermediate in the synthesis of various dyes and pharmaceuticals. It is characterized by the presence of an acetamido group attached to a benzene ring which is further substituted with a sulfonyl chloride group. This compound is of significant interest in organic chemistry due to its reactivity and utility in the formation of more complex molecules.

Synthesis Analysis

The synthesis of related compounds, such as 3'-Amino-4-acetamido-benzenesulfonanilide, has been studied to optimize the yield of sulfoamidation reactions. The optimal conditions for such reactions were found to be at a temperature of 20°C and a pH between 8.0 and 9.0, with a molar ratio of 4-acetamidobenzenesulfonyl chloride to m-phenylenediamine of 1.3:1.0, achieving a maximum yield of 84.2% . This information is valuable for the synthesis of 3-Acetamidobenzene-1-sulfonyl chloride as it provides insights into the reaction conditions that could potentially be applied or adapted for its production.

Molecular Structure Analysis

The molecular structure of the synthesized compounds, such as the dye intermediate mentioned above, was characterized using infrared spectroscopy (IR) and proton nuclear magnetic resonance (1H-NMR) . These techniques are crucial for confirming the identity and purity of the synthesized 3-Acetamidobenzene-1-sulfonyl chloride, as they provide detailed information about the molecular vibrations and the chemical environment of the hydrogen atoms within the molecule, respectively.

Chemical Reactions Analysis

3-Acetamidobenzene-1-sulfonyl chloride is a versatile reagent that can participate in various chemical reactions due to the presence of the reactive sulfonyl chloride group. For instance, it can be used in the synthesis of β-acetamido ketones when combined with acetophenones, arylaldehydes, acetonitrile, and acetyl chloride, facilitated by a Bronsted acidic ionic liquid catalyst . This reaction proceeds at room temperature and offers high to excellent yields, showcasing the compound's reactivity and potential for creating complex molecular structures.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-Acetamidobenzene-1-sulfonyl chloride are not detailed in the provided papers, general properties can be inferred based on its functional groups. The sulfonyl chloride group is known for its electrophilic character, making it reactive towards nucleophiles. The acetamido group can engage in hydrogen bonding, which may influence the compound's solubility and melting point. The aromatic ring contributes to the compound's stability and potential interactions with other aromatic systems. The physical properties such as melting point, boiling point, and solubility in various solvents would be critical for handling and using this compound in chemical syntheses.

科学的研究の応用

薬理学:薬物合成と開発

3-アセトアミドベンゼン-1-スルホニルクロリド: は、スルホンアミド系薬物の合成において薬理学的に使用されます 。これらの薬物は抗菌作用で知られており、様々な細菌感染症の治療に使用されます。この化合物は、これらの医薬品の製造において重要な中間体として機能し、スルホニルクロリド基が化学反応において求電子剤として作用し、薬効とバイオアベイラビリティを向上させることができる様々な官能基の導入を可能にします。

材料科学:ポリマー改質

材料科学において、3-アセトアミドベンゼン-1-スルホニルクロリドは、ポリマーの改質に使用されます 。スルホンアミド基をポリマーに導入することで、熱安定性や溶解性などの物理的特性を変化させることができます。これは、高性能用途に必要な特定の特性を持つ特殊な材料を作成する上で特に役立ちます。

化学合成:クロロスルホン化

この化合物は、様々な有機分子を合成するために不可欠なクロロスルホン化プロセスにおいて重要な役割を果たします 。スルホニルクロリドの供給源となり、これは反応性基であり、有機分子にスルホン酸エステルとスルホンアミドを導入するために使用でき、研究および産業目的のためにアクセス可能な化学構造の多様性を広げます。

分析化学:クロマトグラフィーと分光法

分析化学において、3-アセトアミドベンゼン-1-スルホニルクロリドは、クロマトグラフィーと分光法における誘導体化剤として使用されます 。検出性を高め、分析中の分離を明確にすることで、化合物の同定と定量に役立ちます。

生命科学:プロテオミクス研究

この化合物は、タンパク質の表現と機能を研究するために使用されるプロテオミクス研究において重要です 。タンパク質またはペプチドをラベル付けするために使用でき、質量分析法による分析を容易にします。このアプリケーションは、生物学的システム内の複雑な相互作用を理解するために不可欠であり、病気のための新しいバイオマーカーの発見につながる可能性があります。

プロテオミクス研究:バイオマーカーの発見

3-アセトアミドベンゼン-1-スルホニルクロリド: は、プロテオミクス研究を通じてバイオマーカーの発見においても重要な役割を果たします 。タンパク質構造と修飾の詳しい分析を可能にすることで、研究者は、癌など様々な疾患の指標となる特定のマーカーを特定でき、診断と治療戦略の改善につながります。

Safety and Hazards

This compound is classified as dangerous with the signal word “Danger” and hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Rinse mouth. Do NOT induce vomiting (P301+P330+P331) .

特性

IUPAC Name |

3-acetamidobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3S/c1-6(11)10-7-3-2-4-8(5-7)14(9,12)13/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNCGXHXSOEIEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390115 | |

| Record name | 3-acetamidobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23905-46-6 | |

| Record name | 3-acetamidobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetamidobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde](/img/structure/B1274542.png)

![3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid](/img/structure/B1274555.png)